1,2-萘并二酮,5-溴-

描述

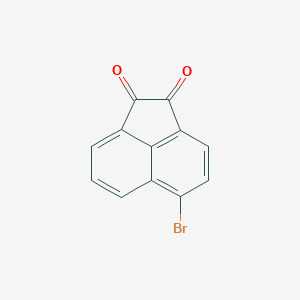

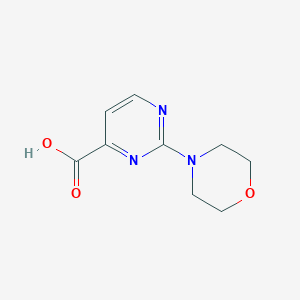

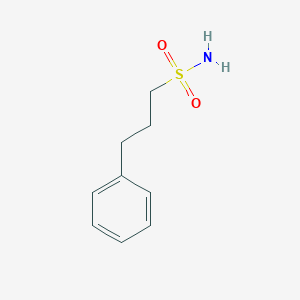

1,2-Acenaphthylenedione, 5-bromo- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a bromine atom, which significantly alters its chemical reactivity and physical properties compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the dianion of acenaphthylene can be protonated with methanol to form the 5-hydroanion, which can then react with different electrophiles to produce novel acenaphthene derivatives . Additionally, Suzuki-Miyaura coupling has been utilized to prepare 1,2-diaryl-substituted acenaphthylene derivatives in good to excellent yields . These methods demonstrate the versatility in synthesizing substituted acenaphthylenes, including potentially the 5-bromo derivative.

Molecular Structure Analysis

The molecular structure of acenaphthylene derivatives can be complex due to the presence of multiple reactive sites. For example, the reactivity of the 5-hydroanion of acenaphthylene towards electrophiles like benzyl bromide occurs at both position 1 and position 2a, indicating the influence of the high HOMO coefficient at these positions . The X-ray molecular structures of certain acenaphthylene derivatives have been reported, providing insight into their three-dimensional conformations .

Chemical Reactions Analysis

Acenaphthylene derivatives undergo various chemical reactions. Halogenation reactions with halogens and N-halosuccinimides have been shown to produce dihalogenoacenaphthylenes and allow for regioselective preparation of specific dihalides . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been used to introduce functional groups like nitro at specific positions on the acenaphthylene ring system . These reactions highlight the reactivity of acenaphthylene derivatives towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene derivatives are influenced by their substituents. The introduction of electron-donating groups, such as dimethylamino groups, can result in compounds that behave as proton sponges and exhibit solvatochromism . The reactivity of acenaphthylene in polymers has been explored, showing that acenaphthyl residues are more reactive to electrophiles than phenyl residues in polystyrenes, allowing for the introduction of various functional groups . These properties are crucial for understanding the behavior of acenaphthylene derivatives in different chemical environments and for their potential applications in materials science.

科学研究应用

可逆二聚化研究

1,2-萘并二酮因其在可逆二聚化过程中的独特行为而受到研究。Macías-Ruvalcaba 等人(2009 年)发现其阴离子自由基形成 π-二聚体,这与由其结构类似物形成的 σ-二聚体形成对比。这种行为是从伏安法和光谱研究中推断出来的,提供了对有机化合物中可逆二聚化的见解 (Macías-Ruvalcaba 等,2009)。

手性化合物合成

在不对称合成领域,1,2-萘并二酮衍生物已被利用。王等人(2010 年)展示了通过面包酵母介导的还原制备手性反式-5-取代-苊-1,2-二醇。该方法产生了高对映体过量,突出了其在立体选择性有机合成中的潜力 (王等人,2010)。

杂环和碳环化合物合成

Yavari 和 Khajeh-Khezri(2018 年)回顾了萘并二酮-1,2-二酮在合成各种杂环和碳环化合物和配合物中的应用。该化合物作为有机反应中起始原料的多功能性突出了其在复杂分子结构合成中的重要性 (Yavari 和 Khajeh-Khezri,2018)。

聚合催化剂研究

萘并二酮衍生物已被研究作为聚合反应中的配体。孔等人(2013 年)使用 1,2-双(芳基亚氨基)萘并亚甲基合成了一系列镍配合物,发现它们在乙烯聚合中表现出高活性。这表明在聚合物科学和材料工程中具有潜在应用 (孔等人,2013)。

卤化反应

Mekh 等人(2006 年)表明,衍生物 5,6-双(二甲氨基)萘并二烯作为质子海绵和活化烯烃在卤化反应中。这种特性使其成为有机合成中一种有价值的试剂,特别是在区域选择性卤化过程中 (Mekh 等,2006)。

抗菌剂

在开发新的抗菌剂方面,萘并二酮的衍生物显示出前景。Benneche 等人(2011 年)报道了从萘并二烯衍生物开始合成了噻吩-2(5H)-酮,其对某些细菌表现出显着的生物膜减少能力 (Benneche 等,2011)。

硼杂品的合成

萘并二酮衍生物在合成复杂有机结构中的用途在 Schickedanz 等人的工作中得到强调(2017 年)。他们使用涉及溴代萘并二烯衍生物的亲核取代反应合成了硼杂品,证明了其在新型有机结构合成中的作用 (Schickedanz 等,2017)。

作用机制

Target of Action

This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.

Mode of Action

It is known to be widely used in the synthesis of various organic compounds.

Biochemical Pathways

It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.

Result of Action

It is known to be an important building block in the synthesis of various organic compounds.

属性

IUPAC Name |

5-bromoacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHHFMRUWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457682 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Acenaphthylenedione, 5-bromo- | |

CAS RN |

26254-35-3 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)